Formaecin 1
Description
Structure
2D Structure
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GRPNPVNNKPTPHPRL |
Origin of Product |
United States |
Biosynthesis and Post Translational Processing of Formaecin 1
Biological Origin and In Vivo Production Pathways
Formaecin 1 is an inducible peptide antibiotic that originates from the haemolymph of the Australian bulldog ant, Myrmecia gulosa. nih.govnih.govbicnirrh.res.inbicnirrh.res.in Its production is a direct response to bacterial infection, highlighting its role as a key component of the ant's innate immune system. bicnirrh.res.inbicnirrh.res.in Like many other antimicrobial peptides, this compound is synthesized on ribosomes as a larger, inactive precursor protein. nih.govmdpi.com This precursor, often referred to as a prepropeptide, typically includes a signal peptide that directs it for secretion and a pro-region that is later cleaved to release the mature, active peptide. nih.govmdpi.com While the precise amino acid sequence of the this compound precursor has not been detailed in available research, this production pathway is a common strategy in the biosynthesis of other proline-rich antimicrobial peptides. mdpi.com The mature this compound peptide is a relatively short 16-amino-acid chain. nih.govbicnirrh.res.inbicnirrh.res.in
Post-Translational Glycosylation: Characterization of the O-Linked N-Acetylgalactosamine (GalNAc) Moiety at Threonine 11
A defining characteristic of this compound is its post-translational modification through glycosylation. Specifically, it features an O-linked N-acetylgalactosamine (GalNAc) sugar moiety attached to the hydroxyl group of the threonine residue at position 11 of the peptide chain. nih.govnih.govmdpi.comoup.com This type of glycosylation, where a sugar is attached to an oxygen atom of an amino acid, is a crucial step in the maturation of this compound. nih.govresearchgate.net
Research has unequivocally demonstrated that this glycosylation is not merely a structural embellishment but is essential for the peptide's full biological activity. nih.govmdpi.comoup.com Studies comparing the activity of the naturally occurring glycosylated this compound with its synthetic, non-glycosylated counterpart have shown a significant reduction in antibacterial efficacy in the absence of the GalNAc moiety. nih.gov This suggests that the sugar residue plays a critical role in the peptide's interaction with its bacterial target.
Enzymatic Systems Involved in this compound Glycosylation (Conceptual)
The specific enzymatic machinery responsible for the glycosylation of this compound in Myrmecia gulosa has not been experimentally identified. However, based on the well-studied mechanisms of O-linked glycosylation in other insects and eukaryotes, the process is conceptually understood to be catalyzed by a family of enzymes known as polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts). royalsocietypublishing.orgfrontiersin.orgnih.gov
These enzymes are located in the Golgi apparatus and are responsible for initiating mucin-type O-glycosylation by transferring a GalNAc residue from a donor molecule, UDP-GalNAc, to the hydroxyl group of serine or threonine residues on a target protein. royalsocietypublishing.orgnih.gov In insects like Drosophila melanogaster, a family of genes, known as pgant genes, encodes for these essential GalNAc transferases. royalsocietypublishing.org It is highly probable that a homologous enzymatic system exists within Myrmecia gulosa to carry out the specific glycosylation of this compound at the Threonine 11 position. The process is a true post-translational event, occurring after the protein has been synthesized and folded. royalsocietypublishing.org
Comparative Analysis with Biosynthesis of Other Proline-Rich Antimicrobial Peptides (PrAMPs)
The biosynthesis of this compound shares several key features with other well-characterized proline-rich antimicrobial peptides found in insects, such as drosocin (B118338) and apidaecin (B1169063). nih.govmdpi.commdpi.com
Drosocin: Isolated from the fruit fly Drosophila melanogaster, drosocin is also a proline-rich glycopeptide that is O-glycosylated on a threonine residue, a modification essential for its maximal activity. mdpi.commdpi.commdpi.com Its biosynthesis is regulated by the Imd signaling pathway, a key component of the insect immune response. mdpi.com Like this compound, drosocin is synthesized as a precursor that is processed to yield the mature peptide. mdpi.com
Apidaecin: Found in honeybees (Apis mellifera), apidaecins are another family of proline-rich peptides. nih.govmdpi.com A notable feature of apidaecin biosynthesis is that the gene often encodes a multipeptide precursor, where multiple copies of the apidaecin sequence are tandemly arranged, separated by cleavage sites. mdpi.com This allows for the rapid amplification of the antibacterial response upon infection. While this compound's precursor is not fully characterized, this strategy of producing multiple peptides from a single precursor is a common theme in insect immunity. mdpi.com
Pyrrhocoricin: This PrAMP from the sap-sucking bug Pyrrhocoris apterus is also O-glycosylated, with the sugar modification being crucial for its full biological function. nih.gov
A common thread among these PrAMPs is their inducibility, their synthesis as precursor peptides requiring proteolytic processing, and, for a significant subset including this compound, a critical post-translational glycosylation step to achieve full antimicrobial potency. nih.govmdpi.comnih.govmdpi.com This convergent evolution of biosynthetic strategies underscores the importance of these peptides in the defense mechanisms of diverse insect species.
Chemical Synthesis and Analog Design of Formaecin 1
Methodologies for Solid-Phase Peptide Synthesis (SPPS) of Formaecin 1 and Its Derivatives
The primary method for producing this compound and its derivatives is Solid-Phase Peptide Synthesis (SPPS). This technique allows for the stepwise assembly of amino acids on a solid resin support, simplifying the purification process by allowing for the removal of excess reagents and byproducts through simple filtration. biotage.combachem.com Both Fmoc/tBu and Boc-based strategies have been employed in the synthesis of peptides like this compound. biotage.comnih.gov
The Fmoc/tBu strategy is widely used due to its milder deprotection conditions. nih.govcsic.es In this approach, the Nα-amino group of the incoming amino acid is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is removed by a base, typically piperidine. The side chains of reactive amino acids are protected by acid-labile tert-butyl (tBu) groups. nih.govcsic.es
For the synthesis of this compound, a suitable resin, such as 4-hydroxymethyl phenoxymethyl (B101242) polystyrene (HMP) resin, is utilized. nih.gov The synthesis proceeds by coupling Fmoc-protected amino acids sequentially. The process involves cycles of deprotection of the Nα-Fmoc group, washing, coupling of the next Fmoc-amino acid using a coupling reagent, and further washing. bachem.com The completeness of the coupling reaction can be monitored using tests like the ninhydrin (B49086) test for primary amines. csic.es Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed, typically with a strong acid cocktail like trifluoroacetic acid (TFA). csic.esgoogle.com
The synthesis of glycosylated peptides like this compound presents an additional challenge. The glycosylated amino acid, in this case, Fmoc-Thr(α-D-GalNAc)-OH, must be incorporated into the peptide chain during SPPS. This requires the synthesis of the glycosylated amino acid building block prior to its incorporation into the peptide sequence.
Strategies for the Synthesis of O-Glycosylated this compound Analogues
The O-linked GalNAc moiety on Threonine-11 of this compound is crucial for its antibacterial activity. nih.govmdpi.com To investigate the role of this glycosylation, researchers have synthesized various O-glycosylated analogs. These strategies involve modifying the sugar moiety or its linkage to the peptide. nih.govnih.gov
A key strategy involves the chemical synthesis of different glycosylated threonine building blocks, which are then incorporated into the peptide sequence using SPPS. nih.gov This allows for the creation of analogs with different monosaccharides or different anomeric configurations (α or β). For instance, analogs of this compound have been synthesized with sugars other than GalNAc to study the impact of the carbohydrate structure on biological activity. nih.gov
The synthesis of these glycopeptide analogs has revealed that while glycosylation is generally important for activity, the specific nature of the sugar and its linkage can significantly influence the peptide's antibacterial potency. nih.gov Studies have shown that changing the monosaccharide or its anomeric configuration can lead to a decrease in antibacterial activity compared to the native glycopeptide. nih.gov This suggests that the specific stereochemistry of the sugar plays a role in the peptide's conformation and its interaction with bacterial targets. mdpi.com
Rational Design and Synthesis of Nonglycosylated this compound Analogues
While glycosylation is important, research has also focused on designing active nonglycosylated analogs of this compound. nih.gov The goal is to create peptides that mimic the function of the glycan through modifications to the peptide sequence itself. nih.govnih.gov This approach is driven by the desire to simplify synthesis and potentially improve the pharmacokinetic properties of the peptide.
One successful strategy involved replacing the glycosylated threonine and modifying the surrounding peptide sequence. nih.govnih.gov By analyzing the sequence homology of this compound with other nonglycosylated proline-rich peptides like apidaecins, researchers designed an analog with specific proline substitutions. nih.gov The designed analog, (P⁷,endo P⁸ᵃ,ΔT¹¹)formaecin I, showed comparable antibacterial activity to the native glycosylated this compound. nih.govnih.gov
This demonstrates that the function of the carbohydrate moiety can be compensated for by strategic modifications in the peptide backbone. nih.gov It is proposed that the added proline residues in the nonglycosylated analog help to stabilize a conformation that is functionally equivalent to that induced by the glycan in the native peptide. nih.gov
Table 1: Comparison of Antibacterial Activity of this compound and its Analogs
| Peptide | Modification | Relative Antibacterial Activity |
| Formaecin I (native) | Glycosylated with GalNAc at Thr11 | High |
| (T¹¹)Formaecin I | Nonglycosylated | Lower than native |
| (ΔT¹¹)Formaecin I | Threonine 11 deleted | Lowest |
| (endo P⁸ᵃ,ΔT¹¹)Formaecin I | Proline inserted, Thr11 deleted | Improved over (ΔT¹¹)Formaecin I |
| (P⁷,endo P⁸ᵃ,ΔT¹¹)Formaecin I | Proline substituted and inserted, Thr11 deleted | Comparable to native Formaecin I |
Data compiled from research findings. nih.gov
Development of Chimeric Peptides Incorporating this compound Moieties
Chimeric peptides are hybrid molecules created by combining domains from different parent peptides to generate novel properties. d-nb.infonih.gov This strategy has been applied to antimicrobial peptides to enhance their activity, spectrum, or cell-penetrating capabilities. d-nb.info
In the context of proline-rich antimicrobial peptides, chimeric dimers have been synthesized by connecting the potent domains of different peptides. d-nb.info For example, the DnaK-binding domain of pyrrhocoricin has been linked to the cell-penetrating module of drosocin (B118338) to create a chimeric peptide with enhanced antibacterial properties. d-nb.info
While specific chimeric peptides incorporating this compound moieties are not extensively detailed in the provided context, the principles of chimeric peptide design are applicable. A hypothetical chimeric peptide could involve fusing the active region of this compound with a domain from another peptide known to have a different mechanism of action or improved stability. The goal of such a chimera would be to create a more potent and robust antimicrobial agent. mdpi.com Recent studies have shown that chimeric peptides can exhibit enhanced efficacy against a range of pathogens. mdpi.comnih.gov
Computational Approaches in Peptide Design and Engineering for this compound Analogs
Computational design has become an invaluable tool in peptide engineering, enabling the rational design of new analogs with desired properties. paacademy.comtum.de These approaches use algorithms and simulations to predict the structure and function of peptides, guiding the design of novel sequences before their chemical synthesis. nih.govnih.gov
For this compound, computational methods can be used to model its three-dimensional structure and understand the conformational effects of glycosylation. rcsb.org By simulating the structure of both the glycosylated and nonglycosylated forms, researchers can gain insights into how the sugar moiety influences the peptide's shape and its interaction with bacterial membranes or intracellular targets. rcsb.org
Furthermore, computational tools can be employed to design novel analogs. For instance, algorithms can be used to screen virtual libraries of peptide sequences to identify candidates with improved stability, target affinity, or other desirable characteristics. This computational pre-screening can significantly reduce the time and cost of experimental synthesis and testing. The design process often involves a multi-step workflow that includes defining a shape, discretizing it, and analyzing its structural properties. researchgate.net
Structural Elucidation and Conformational Dynamics of Formaecin 1
Advanced Spectroscopic Techniques for Formaecin 1 Structure Determination (e.g., NMR, CD)
The determination of the three-dimensional structure of peptides like this compound relies on a combination of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) are principal among these methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the atomic-resolution structure of molecules in solution. nih.gov For peptides, NMR can provide information on the connectivity of atoms and the distances between them, which are then used to calculate a three-dimensional model of the molecule. libretexts.org While specific, detailed NMR structural studies on this compound are not extensively published, the general methodology would involve the assignment of proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances and the measurement of through-bond and through-space correlations. A computed structure model of Formaecin-1 is available, providing a theoretical glimpse into its 3D conformation. rcsb.org
Circular Dichroism (CD) Spectroscopy provides information about the secondary structure of proteins and peptides. nih.govnih.gov The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules. biorxiv.org Different secondary structural elements, such as α-helices, β-sheets, and random coils, have characteristic CD spectra. nih.govmtoz-biolabs.com For this compound, which is a relatively short peptide, CD analysis can reveal the presence of specific turn structures or a lack of a defined secondary structure. core.ac.uk Studies on proline-rich antimicrobial peptides often show that they may not adopt a canonical secondary structure, and CD is instrumental in demonstrating this. core.ac.ukscispace.com
| Technique | Information Obtained | Relevance to this compound |
|---|---|---|
| NMR Spectroscopy | Atomic-level 3D structure, interatomic distances, and dihedral angles. nih.govlibretexts.org | Essential for determining the precise folding and tertiary structure in solution. |
| Circular Dichroism (CD) | Secondary structure content (α-helix, β-sheet, turns, random coil). nih.govmtoz-biolabs.com | Provides insight into the overall fold and conformational flexibility of the peptide backbone. |
Analysis of the Role of Proline Residues in this compound's Tertiary Structure and Flexibility
This compound is characterized by a high content of proline residues, which constitute nearly one-third of its 16 amino acid sequence. core.ac.uk Proline is unique among the proteinogenic amino acids due to its cyclic side chain that incorporates the backbone amide nitrogen. This structure has profound implications for the peptide's conformation.
The presence of multiple proline residues introduces significant constraints on the conformational flexibility of the peptide backbone. vulcanchem.com The fixed phi (φ) dihedral angle of proline restricts the available conformational space and can induce turns in the peptide chain. nih.gov In many proline-rich peptides, these residues are critical for maintaining a specific, biologically active conformation. scispace.comresearchgate.net For this compound, it is suggested that the proline residues may help to stabilize a conformation that is suitable for binding to its molecular target. core.ac.uk In some proline-rich antimicrobial peptides, a polyproline II helix is formed, which is a left-handed helical structure. scispace.com While it's not confirmed for this compound, the high proline content makes this a structural possibility. The restricted motion imparted by prolines can also contribute to the peptide's resistance to proteolytic degradation. vulcanchem.com
Impact of O-Glycosylation on this compound's Conformational Ensemble and Stability
A key feature of this compound is the O-glycosylation at Threonine 11 with a 2-acetamido-2-deoxy-D-galactopyranosyl (GalNAc) moiety. core.ac.uk Glycosylation, a common post-translational modification, can significantly influence the structure, stability, and function of peptides and proteins. lshtm.ac.uk
The attachment of a bulky and hydrophilic sugar group can affect the conformational ensemble of this compound by influencing the peptide's folding and stability. creative-proteomics.comnih.gov The glycan can engage in hydrogen bonding and other non-covalent interactions with the peptide backbone, thereby stabilizing a particular conformation. nih.gov It is hypothesized that the O-linked glycosylation of threonine in this compound plays a role in stabilizing its bioactive conformation, which is essential for its interaction with its target. core.ac.uk The presence of the glycan can also increase the solubility and stability of the peptide. lshtm.ac.uk Molecular dynamics simulations on other glycosylated peptides have shown that the glycan can restrict the conformational freedom of the peptide backbone, leading to a more defined structure. rsc.org
Structure-Activity Relationship (SAR) Studies via Conformational Analysis of this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. wikipedia.org For this compound, SAR studies involving the synthesis and analysis of various derivatives can elucidate the roles of specific residues and modifications.
Molecular Mechanisms of Action of Formaecin 1
Intracellular Target Engagement: Inhibition of Bacterial Protein Synthesis
The primary bactericidal activity of Formaecin 1 stems from its ability to inhibit protein synthesis, a critical process for bacterial survival. frontiersin.orgpreprints.org This is achieved by engaging with specific intracellular targets after the peptide has successfully traversed the bacterial cell membrane. researchgate.net The main targets identified for proline-rich antimicrobial peptides are the 70S ribosome and the heat shock protein DnaK. frontiersin.org
This compound, like other PrAMPs, interferes with the translational machinery of bacteria by targeting the 70S ribosome. frontiersin.org The bacterial ribosome, composed of a 30S and a 50S subunit, is responsible for translating mRNA into proteins. sigmaaldrich.com PrAMPs are understood to bind within the polypeptide exit tunnel of the 50S subunit, thereby physically obstructing the passage of the nascent polypeptide chain. frontiersin.orgsigmaaldrich.comwikipedia.org This action effectively halts the elongation step of protein synthesis, leading to a bacteriostatic or bactericidal effect. wikipedia.orgmicrobenotes.com The interaction is highly specific, and studies on related PrAMPs like drosocin (B118338) show binding to the 70S ribosome as a key part of their mechanism. dntb.gov.ua The inhibition of the 70S ribosome function is a common strategy among various classes of antibiotics. sigmaaldrich.commhmedical.com
Beyond the ribosome, this compound modulates the function of the bacterial heat shock protein DnaK, a key molecular chaperone. frontiersin.orgoup.com DnaK plays an essential role in the proper folding of newly synthesized or stress-denatured proteins. nih.gov PrAMPs, including this compound, bind to the substrate-binding pocket of DnaK in a stereospecific manner, inhibiting its chaperone activity. frontiersin.orgoup.com This inhibition disrupts protein homeostasis, preventing the correct folding of crucial cellular proteins and contributing to bacterial cell death. frontiersin.org The binding motif for DnaK often consists of a hydrophobic core flanked by basic residues, a feature found in its natural substrates and mimicked by PrAMPs. nih.gov The interaction with DnaK is a significant component of the antimicrobial effect, often working in concert with ribosome inhibition. frontiersin.org
Table 1: Intracellular Targets of this compound and Related Proline-Rich Antimicrobial Peptides This table summarizes the key intracellular molecules targeted by this compound and its class of peptides.
| Target Molecule | Subunit/Region of Interaction | Consequence of Interaction |
|---|---|---|
| 70S Ribosome | Polypeptide exit tunnel of the 50S subunit | Inhibition of protein synthesis elongation. frontiersin.orgsigmaaldrich.com |
| DnaK | Substrate-binding pocket | Inhibition of protein folding and refolding. frontiersin.orgnih.gov |
Interaction with Bacterial Ribosomes (e.g., 70S Subunit)
Bacterial Membrane Interactions and Permeabilization Dynamics
For this compound to reach its intracellular targets, it must first cross the bacterial cell envelope. This process involves a series of interactions with the bacterial membrane that are distinct from the pore-forming mechanisms of lytic peptides. researchgate.netnih.gov The translocation is generally considered non-lytic, preserving membrane integrity to a large extent while allowing the peptide to enter the cytoplasm. researchgate.net
The initial step in this compound's journey into the bacterial cell is its attraction to the outer surface. frontiersin.org Bacterial membranes are rich in anionic components, such as phosphatidylglycerol and cardiolipin (B10847521) in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria, which give the membrane a net negative charge. frontiersin.org As a cationic peptide, this compound is drawn to this surface via electrostatic forces. frontiersin.orgmdpi.com This initial binding concentrates the peptide at the membrane interface, facilitating the subsequent steps of translocation. mdpi.com This electrostatic attraction is a common feature for most cationic antimicrobial peptides. frontiersin.orgsemanticscholar.org
Following electrostatic binding, this compound engages with the lipid bilayer through hydrophobic interactions. frontiersin.orgmdpi.com While some antimicrobial peptides disrupt the membrane via well-defined models such as "barrel-stave" or "toroidal" pore formation, which cause cell lysis, PrAMPs like this compound are thought to employ a different strategy. nih.govtandfonline.com Evidence suggests they utilize a non-lytic mechanism of translocation. researchgate.net This may involve creating transient, localized disruptions or utilizing membrane proteins to shuttle across the inner membrane without causing widespread leakage of cellular contents. researchgate.net This mode of entry allows the peptide to accumulate in the cytoplasm where it can engage its intracellular targets, the ribosome and DnaK. researchgate.netfrontiersin.org
Table 2: Models of Antimicrobial Peptide Interaction with Bacterial Membranes This table outlines different mechanisms by which antimicrobial peptides can interact with and cross bacterial membranes.
| Interaction Model | Description | Relevance to this compound |
|---|---|---|
| Toroidal Pore | Peptides insert into the membrane and induce the lipid monolayers to bend continuously, forming a pore lined by both peptides and lipid head groups. nih.gov | Unlikely; this is a lytic mechanism. |
| Barrel-Stave Pore | Peptides insert perpendicularly into the membrane, forming a barrel-like pore structure. nih.govtandfonline.com | Unlikely; this is a lytic mechanism. |
| Carpet-like | Peptides accumulate on the membrane surface like a carpet, causing disruption and micellization once a threshold concentration is reached. nih.gov | Potentially involved in initial destabilization, but the primary mechanism is non-lytic. |
| Non-Lytic Translocation | Peptides cross the membrane without forming stable pores, possibly via transient disruptions or by hijacking transport proteins, to reach intracellular targets. researchgate.net | Considered the primary mechanism for this compound and other PrAMPs. tno.nlgoogle.comresearchgate.net |
Electrostatic Interactions with Anionic Bacterial Membranes
Role of O-Glycosylation in Mechanism Fidelity and Target Specificity
A defining structural feature of this compound is the presence of an N-acetylgalactosamine (GalNAc) sugar moiety attached to a threonine residue via an O-glycosidic linkage. bicnirrh.res.innih.gov This post-translational modification is not merely decorative; it is essential for the peptide's biological activity. lshtm.ac.uknih.gov
The O-glycosylation plays a critical role in the fidelity and specificity of this compound's mechanism. nih.gov Research has demonstrated that the non-glycosylated version of this compound is significantly less potent, requiring a much higher concentration to achieve the same bactericidal effect against E. coli. nih.gov The glycan is thought to be crucial for proper interaction with its targets, potentially by directing the peptide to a specific receptor on the cell surface or by ensuring the correct conformation for binding to intracellular targets like the ribosome or DnaK. lshtm.ac.uknih.gov Studies on synthetic analogs of this compound, where the sugar type or its anomeric configuration was altered, showed a decrease in antibacterial activity, underscoring the high degree of specificity conferred by the native glycan structure. nih.gov This highlights that the carbohydrate component is integral to the peptide's structure-function relationship, ensuring efficient and specific antimicrobial action. lshtm.ac.uknih.gov
Table 3: Impact of Glycosylation on this compound Activity This table compares the activity of glycosylated this compound with its non-glycosylated counterpart, highlighting the importance of the GalNAc moiety.
| Peptide Variant | Key Structural Feature | Relative Antibacterial Activity | Reference |
|---|---|---|---|
| Native this compound | Contains O-linked GalNAc | High | nih.govnih.gov |
| Non-glycosylated this compound | Lacks the GalNAc sugar | 75-fold lower activity against E. coli | nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-acetylgalactosamine (GalNAc) |
| DnaK |
| Drosocin |
| Phosphatidylglycerol |
| Cardiolipin |
Stereospecificity of this compound's Action and Its Implications for Biological Targets
The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is a critical factor in the biological activity of many pharmaceutical compounds. numberanalytics.commhmedical.com For a drug to exert its effect, it often must bind to a specific biological target, such as a receptor or enzyme, and this interaction is highly dependent on the shape of the molecule. mhmedical.comnih.gov Molecules with the same chemical formula but different spatial arrangements are known as stereoisomers, and they can exhibit vastly different pharmacological properties. solubilityofthings.comwikipedia.org The principle of stereospecificity dictates that a reaction or interaction will yield different stereoisomeric products from different stereoisomeric reactants, or that it will only act on a single stereoisomer. wikipedia.orgiupac.org In the context of drug action, this means that a biological target may recognize and bind to only one specific stereoisomer of a compound, rendering other isomers inactive. nih.gov
Research into the antimicrobial glycopeptide this compound has revealed that its mechanism of action is likely dependent on stereospecific recognition of a target molecule. nih.gov This implies that for this compound to be effective, it must adopt a precise three-dimensional conformation to properly interact with its biological target. nih.gov Evidence for this stereospecificity comes from studies on synthetic analogs of this compound.
A significant finding demonstrated that a this compound analog composed of D-amino acid residues was inactive. nih.gov In contrast, the naturally occurring form and its active analogs are composed of L-amino acids. This stark difference in activity between the enantiomers strongly suggests that the biological target of this compound has a chiral environment and can only be effectively engaged by the L-amino acid configuration. This requirement for a specific stereoisomer is a hallmark of a stereospecific mechanism of action. nih.gov
The glycosylation of the threonine residue in this compound is also thought to play a role in maintaining the correct functional conformation. nih.gov It has been suggested that the glycan moiety, along with proline residues in some analogs, helps to stabilize the peptide's structure. nih.gov This stabilization facilitates the proper presentation of the peptide to its stereospecific receptor, thereby ensuring its antibacterial activity. nih.gov The need for a specific conformation for biological activity underscores the importance of stereochemistry in the function of this compound. nih.gov While the precise target receptors for this compound are yet to be fully identified, the existing evidence points towards a mechanism that relies on highly specific, stereochemically-driven interactions. nih.gov
Table 1: Activity of this compound Analogs Based on Stereochemistry
| Analog | Amino Acid Composition | Antibacterial Activity | Implication |
| (P⁷,endo P⁸ᵃ,ΔT¹¹)formaecin I | L-amino acids | Active | The native stereochemistry is required for biological function. nih.gov |
| (P⁷,endo P⁸ᵃ,ΔT¹¹)formaecin I | D-amino acids | Inactive | Demonstrates the stereospecificity of this compound's mode of action. nih.gov |
Biological Activity Spectrum and Selectivity Profile of Formaecin 1 Preclinical Scope
Activity against Gram-Negative Bacterial Pathogens
Formaecin 1 exhibits potent antibacterial activity against growing Gram-negative bacteria, most notably Escherichia coli and Salmonella typhimurium. bicnirrh.res.innih.govnih.govbicnirrh.res.in Studies have shown that the peptide is effective in the low micromolar range against these pathogens. nih.gov The native, glycosylated form of this compound demonstrates significantly higher activity compared to its non-glycosylated counterpart, indicating that the carbohydrate moiety is crucial for its maximum efficacy. nih.govnih.gov This is consistent with observations for other O-glycosylated antimicrobial peptides like drosocin (B118338). nih.gov
The antibacterial effect of this compound against E. coli and S. typhimurium has been confirmed through radial diffusion assays, which show a dose-dependent increase in activity. nih.gov Like other proline-rich antimicrobial peptides, this compound is thought to initially interact with the lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria. nih.govscispace.com
Table 1: Documented Antibacterial Activity of this compound
| Target Pathogen | Activity Level | Supporting Evidence |
|---|---|---|
| Escherichia coli | Active in low micromolar range | bicnirrh.res.innih.govnih.govbicnirrh.res.in |
| Salmonella typhimurium | Active | nih.gov |
Observed Inactivity against Gram-Positive Bacteria and Fungi
A defining characteristic of this compound's biological profile is its marked inactivity against Gram-positive bacteria and fungi. nih.gov Research has consistently shown that this compound does not inhibit the growth of Gram-positive bacteria. bicnirrh.res.innih.govbicnirrh.res.in Furthermore, it is ineffective against the yeast Candida albicans. nih.gov This specificity suggests a mechanism of action that is highly dependent on cellular structures or uptake mechanisms unique to susceptible Gram-negative bacteria.
Comparative Efficacy and Selectivity with Structurally Related Antimicrobial Peptides
This compound belongs to the family of proline-rich antimicrobial peptides (PrAMPs), which includes other well-characterized peptides such as Drosocin, Apidaecin (B1169063), and Pyrrhocoricin. mdpi.comfrontiersin.org These peptides often share structural motifs and intracellular targets. mdpi.comfrontiersin.org
Drosocin: Isolated from Drosophila melanogaster, Drosocin also requires glycosylation for full activity and shows strong efficacy against E. coli. biorxiv.orgnih.gov Both this compound and Drosocin are O-glycosylated, a modification that enhances their antimicrobial potency. nih.govnih.gov While both are active against Gram-negative bacteria, Drosocin has been noted to have a somewhat broader activity spectrum than Pyrrhocoricin, though it is inactive against strains like Staphylococcus aureus. d-nb.info
Apidaecin: Derived from honeybees, Apidaecin is another PrAMP that targets intracellular processes in bacteria. frontiersin.org Comparisons of this compound with Apidaecin highlight similarities in their proline-rich nature and activity against Gram-negative pathogens. nih.govfrontiersin.org A nonglycosylated analog of this compound, designed to incorporate conserved residues from Apidaecin, exhibited comparable activity to the native this compound, suggesting a shared structural basis for their function. nih.gov
Pyrrhocoricin: This peptide, from the insect Pyrrhocoris apterus, also interacts with intracellular targets like the DnaK heat shock protein, a mechanism shared by other PrAMPs like Drosocin and Apidaecin. frontiersin.org Unlike Drosocin and this compound, unmodified Pyrrhocoricin has been reported to be slightly more active than its glycosylated form. biorxiv.org Pyrrhocoricin is effective against various Enterobacteriaceae and also shows weak activity against some Gram-positive bacteria, such as Micrococcus luteus and Bacillus megaterium, indicating a slightly different activity spectrum compared to this compound. d-nb.info
Mechanisms of Bacterial Resistance to this compound
Specific resistance mechanisms to this compound have not been extensively detailed in the available literature. However, resistance to proline-rich antimicrobial peptides (PrAMPs) in general offers conceptual insights. scispace.comnih.gov The primary mechanism of action for many PrAMPs is not cell lysis but rather the inhibition of intracellular processes, such as protein synthesis, after being transported into the bacterial cell. mdpi.comscispace.com
Resistance to PrAMPs can arise from mutations that affect their transport into the bacterial cell. nih.gov A key transporter involved in the uptake of many PrAMPs in Gram-negative bacteria is the SbmA protein. scispace.comnih.gov Mutations leading to the inactivation of the sbmA gene can confer resistance by preventing the peptides from reaching their intracellular targets, such as the ribosome or DnaK. scispace.comnih.gov Another potential resistance mechanism involves efflux pumps, like MdtM, which can actively transport antibiotics out of the bacterial cytosol. nih.gov Because PrAMPs like this compound have unique intracellular targets, it is believed to be more difficult for pathogens to develop resistance compared to antibiotics that target the cell membrane. mdpi.com
Advanced Research Methodologies and Future Research Avenues for Formaecin 1
Application of Cell-Free Systems for Formaecin 1 Biosynthetic Pathway Elucidation and Production Enhancement
Understanding the precise biosynthetic pathway of this compound is crucial for its controlled production and modification. Cell-free systems (CFS), which facilitate protein synthesis and metabolic reactions in vitro without the constraints of a living cell, offer a powerful platform for this purpose. researchgate.netnih.gov These systems allow for direct access to and manipulation of the biochemical environment, accelerating the design-build-test cycles of metabolic engineering. osti.govnih.gov
For this compound, CFS can be employed to systematically identify the enzymes responsible for synthesizing the peptide backbone and, critically, the specific glycosyltransferase that attaches the N-acetylgalactosamine (GalNAc) moiety, a modification essential for its full antimicrobial potency. mdpi.comnih.gov By assembling pathway components in a modular fashion, researchers can rapidly prototype and optimize the entire biosynthetic process. nih.govbiorxiv.org The open nature of CFS allows for the precise control of substrate and cofactor concentrations and the removal of degrading enzymes like proteases, which can improve yields and simplify analysis. researchgate.netnih.gov
There are two primary types of CFS, each with distinct advantages for studying this compound. Lysate-based systems, derived from crude cell extracts (e.g., from E. coli), contain most of the native machinery for transcription and translation and can be used to quickly screen for enzyme activity. nih.gov Reconstituted systems, such as the PURE (Protein synthesis Using Reagents) system, are assembled from purified components, offering a highly controlled environment ideal for detailed mechanistic studies and eliminating confounding side reactions. nih.gov
| Feature | Lysate-Based CFS | Reconstituted CFS (e.g., PURE System) | Relevance to this compound Research |
| Composition | Crude cell extract with endogenous components. nih.gov | Minimal set of purified enzymes for transcription/translation. researchgate.netnih.gov | Lysates for initial screening of ant-derived enzymes; PURE system for precise pathway reconstruction. |
| Control | Less control; contains endogenous enzymes and proteases. osti.gov | High degree of control; defined components, no proteolysis. nih.gov | High control is ideal for studying the specific glycosylation step of this compound. |
| Setup Cost & Time | Cheaper and faster to prepare. osti.gov | More expensive and complex to assemble. nih.gov | Lysates for rapid, high-throughput prototyping; PURE for detailed, lower-throughput validation. |
| Application | Rapid prototyping, enzyme discovery, screening large libraries. nih.govbiorxiv.org | Pathway optimization, mechanistic studies, synthesis of pure products. researchgate.net | Use of lysate CFS to screen a library of putative glycosyltransferases, followed by a reconstituted system to confirm and characterize the "hit" enzyme. |
Future research would involve creating a DNA library from M. gulosa and using it in a CFS to express and screen for the enzymes that perform the post-translational glycosylation of a synthetically added, non-glycosylated this compound peptide. This would definitively identify the necessary enzymatic machinery for its production.
Chemo-Enzymatic Approaches for Tailoring this compound Properties and Functions
Chemo-enzymatic peptide synthesis (CEPS) merges the precision of enzymatic catalysis with the versatility of chemical synthesis. nih.gov This hybrid approach is exceptionally well-suited for producing complex peptides like this compound, overcoming the limitations of purely chemical methods, such as racemization and the need for cumbersome protection-deprotection steps. google.com Enzymes operate with high regio- and stereoselectivity under mild conditions, making them ideal for specific modifications.
A key future application for this compound is the use of CEPS to create novel analogues with tailored properties. The peptide backbone can be efficiently produced via solid-phase peptide synthesis (SPPS), while the crucial glycosylation step can be performed enzymatically. This allows for the systematic exploration of how different sugar moieties affect the peptide's activity, stability, and target specificity. By using a range of glycosyltransferases and sugar donors, researchers can attach different carbohydrates to the threonine residue of the this compound backbone, moving beyond the native GalNAc to probe structure-activity relationships deeply. mdpi.comnih.gov This strategy could lead to analogues with enhanced antimicrobial potency or a broadened activity spectrum.
| Step | Method | Description | Advantage for this compound |
| 1. Backbone Synthesis | Solid-Phase Peptide Synthesis (SPPS) | The 16-amino-acid peptide chain of this compound is assembled chemically on a solid resin support. | Provides a pure, non-glycosylated peptide scaffold ready for enzymatic modification. |
| 2. Glycosylation | Enzymatic Reaction | The purified peptide is incubated with a specific glycosyltransferase (e.g., a GalNAc-transferase) and an activated sugar donor (e.g., UDP-GalNAc). nih.gov | Ensures the precise and stereospecific attachment of the sugar to the correct threonine residue, mimicking the natural structure. mdpi.com |
| 3. Analogue Generation | Substrate Variation | Different sugar donors (e.g., UDP-Glucose, UDP-Galactose) and/or different glycosyltransferases are used in Step 2. nih.gov | Allows for the creation of a library of this compound glyco-variants to test how glycosylation changes function. |
| 4. Purification | Chromatography | The final glycopeptide product is purified from the reaction mixture. | High purity is achieved due to the specificity of the enzymatic step, simplifying the final purification process. |
High-Throughput Screening and Computational Design for Novel this compound Analogues with Modified Activities
To navigate the vast landscape of potential peptide modifications, computational design and high-throughput screening (HTS) are indispensable tools. bmglabtech.comntop.com This synergistic approach allows for the rational design of novel this compound analogues followed by the rapid experimental validation of their activities. nih.gov
Computational Design: Algorithms can be used to create virtual libraries of this compound derivatives. iaac.netethz.ch By modeling the peptide's structure, researchers can predict how specific amino acid substitutions might affect its conformation, stability, and interaction with its intracellular targets. For instance, a successful study designed a functionally equivalent non-glycosylated analogue of this compound by modifying the peptide sequence to compensate for the absence of the sugar, demonstrating the power of this approach. nih.gov Computational tools can explore thousands of sequence variations to prioritize candidates for synthesis, saving significant time and resources.
High-Throughput Screening (HTS): Once a library of computationally designed analogues is synthesized, HTS allows for the automated testing of these compounds against various microbial strains in microtiter plates. bmglabtech.comwikipedia.org HTS can rapidly identify "hits"—analogues with desired properties such as increased potency, a broader spectrum of activity, or reduced hemolytic effects. bmglabtech.commdpi.com
| Design Strategy | Example Modification | Property to Screen (HTS) | Desired Outcome |
| Compensate for Glycosylation | Substitute key residues to mimic the sugar's structural role (e.g., Proline substitutions). nih.gov | Antimicrobial activity against Gram-negative bacteria (e.g., E. coli). nih.gov | A non-glycosylated analogue with activity comparable to the native glycopeptide. |
| Enhance Target Binding | Mutate residues in the C-terminal region, which is homologous to other DnaK-binding peptides. nih.govnih.gov | Binding affinity to the DnaK heat shock protein; inhibition of protein synthesis. | Analogue with higher affinity for its intracellular target, leading to greater potency. |
| Broaden Activity Spectrum | Introduce cationic residues (e.g., Arginine, Lysine) to improve interaction with diverse bacterial membranes. | Antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and fungi. d-nb.info | A this compound derivative effective against a wider range of pathogens. |
| Reduce Toxicity | Systematically replace amino acids and assess impact on red blood cell lysis. | Hemolytic activity assay. | An analogue with high antimicrobial efficacy but minimal toxicity to mammalian cells. |
Strategies for Enhancing Proteolytic Stability and In Vivo Efficacy of this compound Derivatives
A primary obstacle for the clinical use of peptide therapeutics is their rapid degradation by proteases in the bloodstream, leading to poor bioavailability and short half-lives. mdpi.comresearchgate.net Several chemical strategies can be employed to engineer this compound derivatives with enhanced stability and in vivo efficacy.
Glycosylation itself is a known strategy to increase proteolytic stability, meaning native this compound already possesses an advantage. mdpi.comresearchgate.net However, this can be further improved. Other proven methods include:
Lipidation: Covalently attaching a fatty acid chain to the peptide can enhance its interaction with membranes and shield it from protease degradation. mdpi.com
D-Amino Acid Substitution: Replacing natural L-amino acids with their D-enantiomers makes peptide bonds unrecognizable to most proteases. nih.gov
Peptide Cyclization: Connecting the peptide's N- and C-termini creates a cyclic structure that lacks vulnerable ends for exopeptidases to attack. nih.gov
Dimerization: Linking two peptide molecules together can improve serum stability and in vivo protective effects, as demonstrated for the related peptide pyrrhocoricin. d-nb.info
| Modification Strategy | Mechanism of Stability Enhancement | Potential Impact on this compound |
| Glycosylation | Steric hindrance; increased rigidity of the peptide backbone. mdpi.com | The native GalNAc already contributes to stability; engineering with larger or different glycans could enhance this effect. vulcanchem.com |
| Lipidation | Increased hydrophobicity and membrane association; steric shielding. mdpi.com | Improved half-life and potentially better cell penetration. |
| D-Amino Acid Substitution | Renders peptide bonds resistant to standard proteases. nih.gov | Significant increase in serum stability, leading to improved in vivo efficacy. |
| Cyclization | Elimination of terminal ends, which are primary sites for exopeptidase attack. nih.gov | Enhanced resistance to degradation and potentially constrained, more active conformation. |
| N-methylation | Modification of the peptide backbone to block protease access. nih.gov | Increased stability without drastically altering side-chain functionalities. |
Exploration of this compound as a Molecular Probe for Biological Systems Studies
Molecular probes are molecules, often tagged with a fluorescent or radioactive label, used to detect, visualize, and study specific targets within biological systems. thermofisher.comnih.gov Given that proline-rich AMPs like this compound act on specific intracellular targets, it is an excellent candidate for development into a molecular probe to investigate bacterial physiology. nih.govnih.gov
By attaching a fluorescent dye to this compound, researchers could create a powerful tool to study its own mechanism of action. Such a probe could be used to:
Visualize the peptide's transport across the bacterial cell membrane in real-time.
Determine its precise subcellular localization and site of accumulation.
Identify and confirm its binding to intracellular targets like the 70S ribosome or DnaK chaperone protein through co-localization studies. nih.govnih.gov
This application would not only provide invaluable insights into how this compound functions but could also serve as a broader tool to study bacterial transport mechanisms and protein synthesis machinery. mdpi.com
| Component | Example | Function |
| Targeting Moiety | This compound peptide | Binds specifically to intracellular targets within bacteria (e.g., DnaK, ribosome). nih.govnih.gov |
| Linker | A stable chemical bond (e.g., amide) | Connects the peptide to the signaling tag without disrupting its biological activity. |
| Signaling Tag | Fluorescent dye (e.g., Fluorescein, Rhodamine) | Emits light upon excitation, allowing for visualization via fluorescence microscopy. |
| Application | Live-cell imaging of bacteria treated with the probe. | To track the uptake, distribution, and target engagement of this compound in real-time. |
Q & A
Basic Research Questions
Q. How can researchers formulate a focused research question to investigate Formaecin 1's antimicrobial mechanisms?
- Methodological Answer : Use the PICOT framework to structure the question:
- P opulation (e.g., bacterial strains or cell lines),
- I ntervention (this compound application),
- C omparison (control groups or alternative antimicrobial agents),
- O utcome (e.g., MIC values, membrane disruption),
- T ime frame (acute vs. prolonged exposure).
Example: "How does this compound (10–50 µg/mL) inhibit biofilm formation in Pseudomonas aeruginosa (PAO1 strain) compared to polymyxin B over 24 hours?" .
Q. What experimental design considerations are critical for assessing this compound's efficacy in vitro?
- Key Elements :
- Controls : Include vehicle controls (e.g., solvent-only) and positive/negative controls.
- Variables : Standardize temperature, pH, and inoculum size to reduce variability .
- Sample Size : Use power analysis to determine replicates; ≥3 independent trials are recommended for statistical validity .
- Data Collection : Use quantitative assays (e.g., fluorescence-based viability tests) rather than qualitative observations .
Q. What parameters are essential for characterizing this compound's physicochemical properties?
- Analytical Methods :
- Purity : HPLC with UV/Vis or mass spectrometry detection (≥95% purity threshold) .
- Structural Confirmation : NMR (¹H/¹³C) and circular dichroism for secondary structure analysis .
- Stability : Assess degradation under varying pH/temperature using SDS-PAGE or MALDI-TOF .
Advanced Research Questions
Q. How should researchers address contradictory data on this compound's bioactivity across studies?
- Resolution Strategies :
- Contextual Analysis : Compare experimental conditions (e.g., bacterial growth phase, formulation buffers) .
- Statistical Reconciliation : Apply meta-analysis tools (e.g., RevMan) to quantify heterogeneity and adjust for confounding variables .
- Mechanistic Replication : Validate findings using orthogonal assays (e.g., TEM for membrane damage vs. ATP leakage assays) .
Q. What methodological refinements can improve reproducibility in this compound synthesis protocols?
- Optimization Steps :
- Solid-Phase Synthesis : Document resin activation efficiency and coupling rates (e.g., ≥99% per step for peptide integrity) .
- Purification : Use gradient elution in reverse-phase HPLC with trifluoroacetic acid/acetonitrile systems .
- Batch Consistency : Report retention time variability (±0.2 minutes) and mass accuracy (<5 ppm error) .
Q. How can researchers integrate multi-omics data to elucidate this compound's mode of action?
- Interdisciplinary Workflow :
- Transcriptomics : RNA-seq to identify bacterial stress-response pathways (e.g., SOS response genes) .
- Proteomics : LC-MS/MS to detect membrane protein aggregation or degradation .
- Data Integration : Use tools like STRING or Cytoscape for network analysis, highlighting hub targets (e.g., outer membrane proteins) .
Ethical and Reporting Standards
- Reproducibility : Adhere to the ARRIVE guidelines for in vitro studies, detailing reagent lot numbers and equipment calibration dates .
- Data Transparency : Deposit raw datasets in repositories like Zenodo or Figshare, linking them to the manuscript .
- Conflict Management : Disclose funding sources (e.g., grant IDs) and potential biases in antimicrobial agent selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
